molecular formula C7H10ClNS B12282619 (R)-1-(5-chlorothiophen-3-yl)propan-1-amine

(R)-1-(5-chlorothiophen-3-yl)propan-1-amine

Cat. No.: B12282619
M. Wt: 175.68 g/mol
InChI Key: LVKOVLPTHQITBE-UHFFFAOYSA-N
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Description

(R)-1-(5-Chlorothiophen-3-yl)propan-1-amine is a chiral amine derivative featuring a 5-chlorothiophene ring attached to a propan-1-amine backbone. The compound’s (R)-stereochemistry and chlorothiophene moiety contribute to its unique electronic and steric properties, which are critical in modulating interactions with biological targets. The chlorine atom at the 5-position of the thiophene ring enhances lipophilicity and may influence metabolic stability, making it a candidate for further exploration in medicinal chemistry.

Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

1-(5-chlorothiophen-3-yl)propan-1-amine

InChI

InChI=1S/C7H10ClNS/c1-2-6(9)5-3-7(8)10-4-5/h3-4,6H,2,9H2,1H3

InChI Key

LVKOVLPTHQITBE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CSC(=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-chlorothiophen-3-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chlorothiophene.

    Formation of Intermediate: The thiophene ring is functionalized to introduce the propan-1-amine side chain. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and amination.

    Chiral Resolution: The racemic mixture of the product is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, scalability, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-chlorothiophen-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Building Block in Organic Synthesis

(R)-1-(5-chlorothiophen-3-yl)propan-1-amine serves as an essential building block in the synthesis of more complex organic molecules. Its thiophene ring provides a versatile platform for further functionalization through various chemical reactions, such as:

  • Oxidation : The amine group can be oxidized to form imines or nitriles.
  • Reduction : Reduction processes can yield secondary or tertiary amines.
  • Substitution Reactions : The chlorine atom on the thiophene ring can be substituted with other nucleophiles, allowing for the introduction of diverse functional groups.

These reactions facilitate the development of novel compounds with potential applications in pharmaceuticals and materials science .

Biological Applications

Pharmaceutical Development

The compound is being investigated for its potential biological activities, particularly in medicinal chemistry. Its chiral nature may lead to distinct biological effects compared to its enantiomer or racemic mixtures. Some notable applications include:

  • Pharmacological Chaperones : Research indicates that compounds similar to (R)-1-(5-chlorothiophen-3-yl)propan-1-amine can stabilize misfolded proteins, such as rhodopsin, which is crucial for vision. This stabilization may offer therapeutic avenues for conditions like autosomal dominant retinitis pigmentosa .
  • Antibacterial Properties : Structural analogs have shown promise against Gram-positive bacteria, including multidrug-resistant strains. This suggests that (R)-1-(5-chlorothiophen-3-yl)propan-1-amine could be explored for developing new antibacterial agents .

Pharmacological Chaperone Research

A study focused on small molecules that stabilize rod opsin highlighted the potential of compounds structurally related to (R)-1-(5-chlorothiophen-3-yl)propan-1-amine. These molecules demonstrated efficacy in rescuing misfolded opsin from endoplasmic reticulum retention, thereby enhancing photoreceptor cell survival .

Antibacterial Activity

Research conducted on synthetic 1,3-bis(aryloxy)propan-2-amines revealed significant antibacterial activity against resistant strains of bacteria. This study underscores the potential for (R)-1-(5-chlorothiophen-3-yl)propan-1-amine and its derivatives to serve as lead compounds in antibiotic development .

Mechanism of Action

The mechanism of action of ®-1-(5-chlorothiophen-3-yl)propan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical properties of (R)-1-(5-chlorothiophen-3-yl)propan-1-amine and analogous compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
(R)-1-(5-Chlorothiophen-3-yl)propan-1-amine C₇H₁₀ClNS 175.67* Not provided 5-chloro-thiophene, (R)-configuration
(R)-1-(5-Fluoro-1H-indol-3-yl)propan-2-amine C₁₁H₁₃FN₂ 192.23 1313013-12-5 Fluoro-indole, propan-2-amine
(1R)-1-(1,3-Thiazol-5-yl)propan-1-amine C₆H₁₀N₂S 142.22 1568087-23-9 Thiazole ring, (R)-configuration
(R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride C₇H₁₁NS·HCl 193.69 2007917-27-1 Thiophene (no Cl), hydrochloride salt
N-(3-[¹⁸F]Fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine C₁₁H₁₃F¹⁸FN₅ ~327.25 Not provided Radiolabeled, tetrazine, fluorobenzyl
3-Amino-2,6-dimethyl-thieno[2,3-d]pyrimidin-4-one C₈H₉N₃OS 195.24 Not provided Fused thienopyrimidinone ring

*Calculated based on molecular formula.

Key Observations :

  • Heterocycle Effects: The 5-chlorothiophene in the target compound confers greater electronegativity and lipophilicity compared to non-halogenated analogs like (R)-1-(thiophen-3-yl)propan-2-amine hydrochloride .
  • Substituent Position : The 5-chloro substitution on thiophene distinguishes it from positional isomers like 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (), where the chlorine’s position affects conjugation and steric accessibility .
  • Radiolabeled Analogs: N-(3-[¹⁸F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine demonstrates how fluorination and tetrazine groups enhance imaging applications, though its brain clearance is superior to non-fluorinated counterparts .

Pharmacological and Functional Insights

  • Metabolic Stability: The chlorine atom in (R)-1-(5-chlorothiophen-3-yl)propan-1-amine likely improves metabolic stability compared to non-halogenated analogs (e.g., (R)-1-(thiophen-3-yl)propan-2-amine hydrochloride), as halogens often reduce cytochrome P450-mediated oxidation .
  • Imaging Applications : The tetrazine-containing radiotracer () highlights the role of propan-1-amine derivatives in pretargeted imaging, though the target compound’s chlorothiophene may offer distinct pharmacokinetic advantages in vivo .

Biological Activity

(R)-1-(5-chlorothiophen-3-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

 R 1 5 chlorothiophen 3 yl propan 1 amine\text{ R 1 5 chlorothiophen 3 yl propan 1 amine}

This structure suggests potential interactions with various biological targets due to the presence of both aromatic and aliphatic components.

1. Anticancer Activity

Recent studies have shown that thiophene derivatives, including those similar to (R)-1-(5-chlorothiophen-3-yl)propan-1-amine, exhibit significant anticancer properties. For example, compounds featuring thiophene moieties have been evaluated for their ability to inhibit cancer cell proliferation.

CompoundCell LineIC50 (µM)
2-(5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazoleA54962.5
2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazoleMCF-70.16

These findings indicate that similar compounds could potentially be developed for cancer therapy targeting specific pathways involved in tumor growth and metastasis .

2. Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been explored. Compounds that incorporate thiophene rings have demonstrated efficacy against various bacterial strains, suggesting a broad spectrum of antimicrobial action.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Klebsiella pneumoniae30

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

3. Neuropharmacological Effects

Emerging research suggests that compounds like (R)-1-(5-chlorothiophen-3-yl)propan-1-amine may interact with neurotransmitter systems. Specifically, they may act on serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of thiophene derivatives, a series of compounds were synthesized and screened against human cancer cell lines. The results highlighted the potential of these compounds to inhibit cell proliferation through apoptosis induction .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of various thiophene derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains, emphasizing their therapeutic potential in treating infections .

The biological activity of (R)-1-(5-chlorothiophen-3-yl)propan-1-amine can be attributed to several mechanisms:

Anticancer Mechanisms:

  • Induction of apoptosis through modulation of caspase pathways.
  • Inhibition of key signaling pathways involved in cell proliferation.

Antimicrobial Mechanisms:

  • Disruption of bacterial cell wall synthesis.
  • Interference with protein synthesis and metabolic pathways.

Neuropharmacological Mechanisms:

  • Modulation of neurotransmitter release and receptor activity.

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